![molecular formula C25H35Br2N3 B11940596 N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide CAS No. 853343-96-1](/img/structure/B11940596.png)
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide
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Overview
Description
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide typically involves multiple steps. One common method includes the Friedländer synthesis, which is a well-known procedure for constructing quinoline rings. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst such as acetic acid .
Another approach involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine), to yield tert-butyl quinolin-2-yl carbonates . These intermediates can then be further reacted with diethylethane-1,2-diamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing quinoline moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them potential candidates for cancer therapeutics .
Antimicrobial Properties
Quinoline derivatives have also shown promise in antimicrobial applications. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for developing new antibiotics .
Material Science
Ligand in Coordination Chemistry
The compound serves as a nitrogen-donor ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development. For instance, studies have shown that such ligands can enhance the efficiency of catalytic reactions by stabilizing metal centers .
Fluorescent Materials
Due to its unique structural properties, the compound is being explored for use in fluorescent materials. Its potential application in organic light-emitting diodes (OLEDs) and sensors is under investigation, as it exhibits favorable photophysical properties .
Data Tables
Case Studies
Case Study 1: Anticancer Studies
In a recent study published in a peer-reviewed journal, the anticancer effects of various quinoline derivatives were evaluated. The results indicated that the compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of quinoline-based compounds against resistant bacterial strains. The findings highlighted that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Camptothecin: A quinoline derivative known for its antitumor properties.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Uniqueness
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is unique due to its combination of a quinoline core with a tert-butyl group and a diethylethane-1,2-diamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.
The compound is believed to exert its biological effects primarily through interactions with specific protein targets. Notably, it has been associated with the inhibition of bromodomain-containing proteins, such as BRD4. Bromodomains play a critical role in regulating gene expression and are linked to various diseases, including cancer and autoimmune disorders. Inhibition of these proteins can disrupt disease-associated transcriptional pathways, suggesting that this compound may have therapeutic potential in treating such conditions .
Antimicrobial Activity
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, modifications in the structure have resulted in increased activity against pathogens such as Staphylococcus aureus (MRSA) and Clostridium difficile. The presence of the tert-butyl group appears to enhance the antimicrobial efficacy of these compounds .
Neuroprotective Effects
Research has shown that compounds with similar structures can exhibit neuroprotective effects. For example, studies on related compounds demonstrated their ability to inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. These compounds also showed a reduction in oxidative stress markers in neuronal cells, highlighting their potential for neuroprotection .
Study 1: Inhibition of Bromodomain Proteins
In a study focused on the inhibition of BRD4 by similar compounds, it was found that small molecules could effectively disrupt the interaction between BRD4 and acetylated histones. This disruption led to altered gene expression profiles associated with cancer progression. The study emphasized the importance of structural modifications in enhancing inhibitory potency .
Study 2: Antimicrobial Efficacy
A comparative analysis of various derivatives revealed that certain structural configurations significantly improved antimicrobial activity against MRSA. The minimum inhibitory concentration (MIC) values were reported at 4 µg/mL for some derivatives, indicating potent activity comparable to established antibiotics .
Table 1: Biological Activity Summary
Table 2: Structural Modifications and Their Effects
Properties
CAS No. |
853343-96-1 |
---|---|
Molecular Formula |
C25H35Br2N3 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-diethylethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C25H33N3.2BrH/c1-6-28(7-2)17-16-26-24-18-23(27-22-11-9-8-10-21(22)24)19-12-14-20(15-13-19)25(3,4)5;;/h8-15,18H,6-7,16-17H2,1-5H3,(H,26,27);2*1H |
InChI Key |
BGUBIRUHJJNGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C.Br.Br |
Origin of Product |
United States |
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